Enhanced Lipophilicity (LogP) Compared to Methyl and Ethyl Ester Analogs
Allyl 3-amino-4-fluorobenzoate demonstrates significantly higher predicted lipophilicity compared to its saturated alkyl ester analogs, methyl 3-amino-4-fluorobenzoate and ethyl 3-amino-4-fluorobenzoate. This is quantitatively reflected in its calculated Consensus LogP value of 2.22 . In contrast, the methyl ester has a logP of approximately 1.78, and the ethyl ester has a logP of approximately 2.17 [1]. This increased lipophilicity is a key differentiator that can enhance passive membrane permeability and alter the biodistribution profile of molecules incorporating this scaffold.
| Evidence Dimension | Lipophilicity (Calculated LogP) |
|---|---|
| Target Compound Data | Consensus LogP: 2.22 (XLogP3: 2.38) |
| Comparator Or Baseline | Methyl 3-amino-4-fluorobenzoate (logP: 1.78); Ethyl 3-amino-4-fluorobenzoate (logP: 2.17) [1] |
| Quantified Difference | Allyl ester logP is 0.44 units higher than methyl ester and 0.05 units higher than ethyl ester. |
| Conditions | In silico prediction using consensus model from multiple algorithms (Alfa Chemistry) and other calculated values (ChemDiv, Molbase). |
Why This Matters
The higher logP value indicates superior membrane permeability potential, which is critical for designing compounds with improved oral absorption or central nervous system (CNS) penetration.
- [1] Compiled from: ChemDiv (n.d.) for Methyl 3-amino-4-fluorobenzoate (logP 1.78); Molbase (n.d.) for Ethyl 3-amino-4-fluorobenzoate (logP 2.1658). View Source
